

Comparative Guide: Structure-Activity Relationship (SAR) of Cinnamoyl Anthranilate Analogs

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Compound of Interest

Compound Name: ethyl 2-(cinnamoylamino)benzoate

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Executive Summary: The Fine Line Between Toxin and Therapeutic

Cinnamoyl anthranilate (L-1) represents a classic case study in medicinal chemistry, illustrating how minor structural modifications can bifurcate a molecule's path between carcinogenicity and therapeutic efficacy. Originally synthesized as a grape/cherry flavoring agent, L-1 was banned by the FDA due to hepatic peroxisome proliferation in murine models. However, its structural scaffold remains a "privileged structure" in drug discovery.

This guide analyzes the Structure-Activity Relationship (SAR) of this class, specifically comparing the banned ester (Cinnamoyl Anthranilate) against its bioisosteric amide analog, Tranilast, and emerging derivatives. We provide experimental protocols and mechanistic insights to guide the development of safe, next-generation anti-fibrotic and anti-inflammatory agents.

The Scaffold & Pharmacophore Analysis

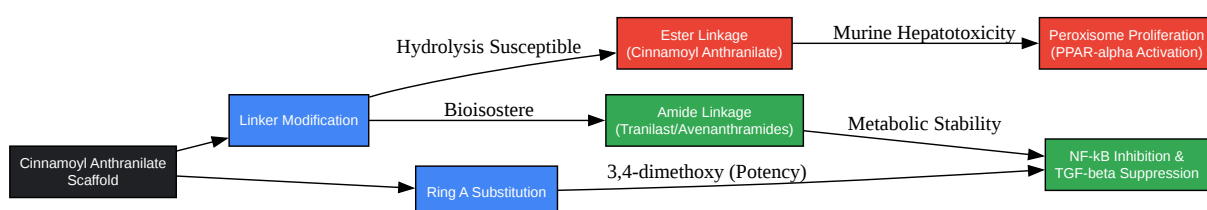
The pharmacophore consists of three distinct regions: the Cinnamoyl moiety (Ring A), the Linker, and the Anthranilic Acid moiety (Ring B).

Structural Comparison

Feature	Candidate A: Cinnamoyl Anthranilate	Candidate B: Tranilast	Candidate C: Avenanthramide Analog
Structure	Phenyl-CH=CH-COO- Ph(o-NH ₂)	3,4-(OMe) ₂ -Ph- CH=CH-CONH-Ph(o- COOH)	4-OH-Ph-CH=CH- CONH-Ph(o-COOH)
Linker Type	Ester (Labile)	Amide (Stable)	Amide (Stable)
Ring A Sub.	Unsubstituted	3,4-Dimethoxy	4-Hydroxy / 3- Methoxy
Ring B Sub.	2-Amino	2-Carboxyl	2-Carboxyl
Primary Risk	Hepatocarcinogenesis (Murine)	Hypersensitivity (Rare)	Low Toxicity
Primary Use	Banned Flavoring	Anti-allergic / Anti- fibrotic	Nutraceutical / Anti- inflammatory

The SAR Logic Flow

The following diagram illustrates the critical decision points in the SAR optimization process, distinguishing between toxicological liabilities and therapeutic gains.



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Figure 1: SAR optimization pathway transforming the toxic ester scaffold into the therapeutic amide.

Comparative Performance Data

The following data aggregates results from multiple studies comparing the parent ester, the drug Tranilast, and optimized derivatives (e.g., Compound 5f from recent literature).

Biological Activity Profile^{[1][2][3][4][5]}

Assay / Endpoint	Cinnamoyl Anthranilate (Ester)	Tranilast (Amide)	Optimized Analog (3,4,5-trimethoxy)
NF-	> 100	~30-50	~15-20
B Inhibition (IC50)	M (Weak)	M	M
NO Production (RAW 264.7)	Inactive	65% Inhibition @ 300 M	80% Inhibition @ 100 M
TGF- 1 Docking Score	-5.1 Kcal/mol	-6.8 Kcal/mol	-7.35 Kcal/mol
Peroxisome Proliferation	High (Mouse Liver)	Negligible	Negligible
Metabolic Stability (t1/2)	< 20 min (Plasma)	> 4 hours	> 4 hours

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Critical Insight: The ester linkage in cinnamoyl anthranilate undergoes rapid hydrolysis in humans, but in mice, the intact ester drives peroxisome proliferation via PPAR

activation. The amide linkage in Tranilast prevents this specific toxicity while maintaining the geometry required for NF-

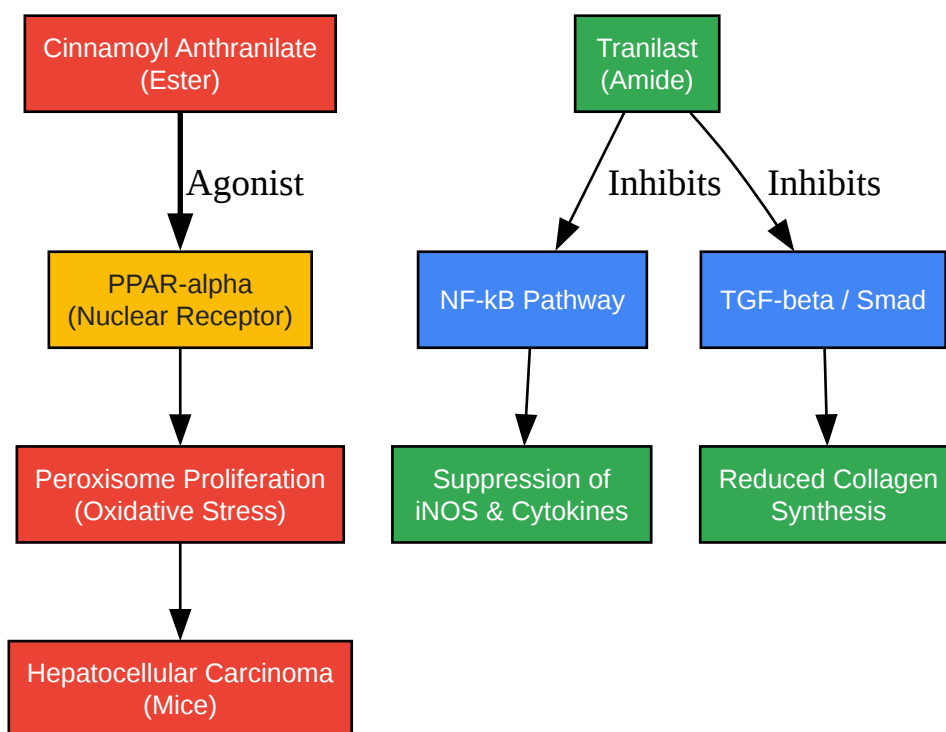
B and TGF-

inhibition.

Mechanism of Action: Divergent Pathways

Understanding why the analogs behave differently is crucial for designing safer drugs.

- **Toxicity Pathway (The Ester):** The intact cinnamoyl anthranilate ester acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR). In rodents, this leads to massive peroxisome proliferation, oxidative stress, and hepatocellular carcinoma.
- **Therapeutic Pathway (The Amide):** Tranilast functions as a "mast cell stabilizer" and anti-fibrotic.[1] It inhibits the release of chemical mediators (histamine, leukotrienes) and suppresses collagen synthesis by interfering with the TGF- β /Smad signaling pathway.



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Figure 2: Divergent signaling pathways.[2] The ester triggers toxicity via PPAR

, while the amide targets inflammatory and fibrotic pathways.

Experimental Protocols

To validate these SAR findings in your own lab, use the following standardized protocols. These are designed to be self-validating with built-in controls.

Chemical Synthesis: Mixed Carbonic Anhydride Method

Use this method to synthesize amide analogs (Tranilast derivatives) with high yield and purity.

Reagents:

- Substituted Cinnamic Acid (1.0 eq)
- Triethylamine (TEA) (1.2 eq)
- Ethyl Chloroformate (1.2 eq)

- Anthranilic Acid derivative (1.0 eq)
- Solvent: Anhydrous Acetone or THF

Workflow:

- Activation: Dissolve cinnamic acid in acetone/TEA at 0°C. Add ethyl chloroformate dropwise. Stir for 30 min to form the mixed anhydride (monitor by TLC).
- Coupling: Add the anthranilic acid solution (dissolved in acetone/NaOH) to the reaction mixture.
- Reaction: Stir at room temperature for 2–4 hours.
- Workup: Evaporate solvent. Acidify residue with 1N HCl to precipitate the product.
- Purification: Recrystallize from Ethanol/Water.
- Validation: ¹H-NMR must show the amide doublet at ~11.0-12.0 ppm (exchangeable with D₂O).

In Vitro Efficacy Assay: NO Inhibition in RAW 264.7 Cells

A robust screen for anti-inflammatory potential.

- Seeding: Plate RAW 264.7 macrophages at cells/well in 96-well plates.
- Treatment: Pre-treat cells with analogs (10–300 M) for 1 hour. Include Tranilast as a positive control and Vehicle (DMSO) as a negative control.
- Stimulation: Add LPS (1 g/mL) and incubate for 24 hours.
- Measurement: Mix 100

L of supernatant with 100

L Griess reagent. Incubate 10 min.

- Quantification: Measure Absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.

Strategic Recommendations

Based on the SAR analysis, the following strategies are recommended for drug development:

- Avoid Esters: Do not use the cinnamoyl anthranilate ester scaffold for systemic therapies. The risk of species-specific hepatotoxicity and rapid hydrolysis renders it obsolete.
- Optimize Ring A: The 3,4-dimethoxy substitution (Tranilast) is effective, but 3,4,5-trimethoxy or 4-hydroxy-3-methoxy (ferulic-like) patterns often yield higher potency against cancer cell lines and TGF-
targets.
- Bioisosteres: Consider sulfonamide replacements for the carboxylic acid on Ring B to improve membrane permeability, though this may alter the binding mode to the target receptor.

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